molecular formula C19H18N2O5S B2874102 N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 895433-08-6

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2874102
CAS No.: 895433-08-6
M. Wt: 386.42
InChI Key: WBAAJEYDWOECIL-VXPUYCOJSA-N
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Description

This compound features a bicyclic framework combining a 1,3-benzothiazole moiety and a 1,4-benzodioxine system. The (2Z)-configuration of the benzothiazol-2-ylidene group is stabilized by conjugation with the carboxamide substituent at position 6 of the benzodioxine ring.

Properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-21-12-9-14(23-2)15(24-3)10-17(12)27-19(21)20-18(22)11-4-5-13-16(8-11)26-7-6-25-13/h4-5,8-10H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAAJEYDWOECIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC4=C(C=C3)OCCO4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of 3,4-Dimethoxyaniline

The synthesis begins with the acylation of 3,4-dimethoxyaniline using acetic anhydride or formic acid to yield 3,4-dimethoxyacetanilide or 3,4-dimethoxyformanilide, respectively. These anilides serve as precursors for thionation.

Reaction Conditions

  • Solvent : Dichloromethane or pyridine
  • Temperature : Room temperature to reflux
  • Yield : 75–90%

Thionation to Thioamides

Thionation of the anilides is achieved using Lawesson’s reagent (2.4 eq) in refluxing toluene or phosphorus pentasulfide (P₄S₁₀) in pyridine. This step converts the amide carbonyl to a thioamide group.

Key Data

  • Reaction Time : 4–6 hours
  • Yield : 70–85%

Oxidative Cyclization to Benzothiazoles

The thioamides undergo oxidative cyclization using potassium ferricyanide (K₃[Fe(CN)₆]) in methanolic NaOH to form 5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazole. Methylation at the 3-position is introduced via alkylation during cyclization or through the use of methyl-containing reagents.

Critical Parameters

  • Oxidizing Agent : K₃[Fe(CN)₆] (1.5 eq)
  • Temperature : 60–80°C
  • Yield : 65–78%

Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxamide

Hydrolysis of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile

The benzodioxine carboxamide is synthesized via acidic hydrolysis of the corresponding nitrile. A mixture of concentrated sulfuric acid (H₂SO₄) and trifluoroacetic acid (TFA) (1:4 v/v) under reflux conditions converts the nitrile to the primary carboxamide.

Optimized Conditions

  • Acid Ratio : H₂SO₄:TFA = 1:4
  • Reaction Time : 5 hours
  • Workup : Precipitation in ice-water
  • Yield : 74%

Condensation to Form the Ylidene Carboxamide

Formation of the Imine Linkage

The final step involves a condensation reaction between 5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-amine and 2,3-dihydro-1,4-benzodioxine-6-carboxamide. This is typically conducted in acetic acid (HOAc) at 80°C, facilitating dehydration to form the (Z)-configured ylidene bond.

Mechanistic Insights

  • The reaction proceeds via nucleophilic attack of the benzothiazole amine on the carboxamide carbonyl, followed by elimination of water.
  • The (Z)-stereochemistry is stabilized by intramolecular hydrogen bonding between the methoxy groups and the carboxamide.

Reaction Parameters

  • Catalyst : Acetic acid (neat)
  • Temperature : 80°C
  • Time : 2 hours
  • Yield : 88–93%

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR : The ylidene proton resonates as a singlet at δ 8.2–8.4 ppm, while methoxy groups appear as singlets at δ 3.8–3.9 ppm.
  • MS (ESI) : Molecular ion peak observed at m/z 415.4 [M+H]⁺.
  • IR : Stretching vibrations at 1694 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N).

X-ray Crystallography

Single-crystal X-ray analysis confirms the (Z)-configuration and planar geometry of the benzothiazole-ylidene moiety.

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Key Advantage
Benzothiazole synthesis Oxidative cyclization 78 High regioselectivity
Carboxamide synthesis Acidic hydrolysis 74 Scalable
Ylidene formation Acetic acid condensation 93 Stereochemical control

Challenges and Optimization Strategies

Stereochemical Control

The (Z)-configuration is favored due to steric hindrance between the benzodioxine carboxamide and benzothiazole methyl group. Microwave-assisted reactions reduce side-product formation.

Purification

Flash chromatography (CHCl₃:MeOH, 99:1) effectively separates the target compound from polymeric byproducts.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole/Benzodioxine Motifs

The following compounds share functional or structural similarities with the target molecule:

Compound Name / ID Key Structural Features Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo-pyrimidine core, furan substituent, trimethylbenzylidene C₂₀H₁₀N₄O₃S 386.37 243–246 Cyano, carbonyl, aromatic CH
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Cyano-substituted benzylidene, thiazolo-pyrimidine core C₂₂H₁₇N₃O₃S 403.45 213–215 Cyano, carbonyl, aromatic CH
6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (6) Benzodithiazine core, dihydroxybenzylidene hydrazine C₁₆H₁₄ClN₃O₄S₂ 412.88 318–319 Hydrazine, sulfonyl, hydroxyl
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Benzodioxine-pyridinamine hybrid, dimethylaminomethyl substituent C₂₃H₂₅N₃O₃ 391.46 Not reported Benzodioxine, methoxy, tertiary amine

Key Observations:

  • Electronic Effects: The target compound’s dimethoxy groups enhance electron density in the benzothiazole ring, contrasting with the electron-withdrawing cyano group in 11b . This difference may alter reactivity in condensation or cyclization reactions.
  • Synthetic Complexity : The target compound’s fused benzothiazole-benzodioxine system requires multi-step synthesis, akin to the thiouracil-derived quinazoline (12, m.p. 268–269°C) in , which involves anthranilic acid condensation .

Pharmacological and Physicochemical Properties

  • Thermal Stability : High melting points (>250°C) are common in rigid heterocyclic systems like 6 and 11a, suggesting the target compound may exhibit similar stability .

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